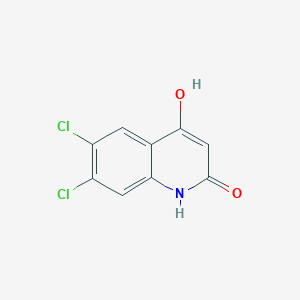![molecular formula C11H15NOSi B8572134 5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 159084-16-9](/img/structure/B8572134.png)
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Übersicht
Beschreibung
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the molecular formula C11H15NOSi. It contains a furan ring fused to a pyridine ring, with a methyl group and a trimethylsilyl group attached to the structure
Vorbereitungsmethoden
One common synthetic route includes the use of a cyclization reaction to form the fused ring system, followed by functionalization to introduce the desired substituents . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The trimethylsilyl group can be replaced with other functional groups through substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . This can result in changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine can be compared with other similar compounds, such as:
Furo[3,2-b]pyridine derivatives: These compounds share the same fused ring system but differ in their substituents.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Eigenschaften
CAS-Nummer |
159084-16-9 |
|---|---|
Molekularformel |
C11H15NOSi |
Molekulargewicht |
205.33 g/mol |
IUPAC-Name |
trimethyl-(5-methylfuro[3,2-b]pyridin-2-yl)silane |
InChI |
InChI=1S/C11H15NOSi/c1-8-5-6-10-9(12-8)7-11(13-10)14(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
XYTOSDBNRCWJEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)OC(=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-bromo-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B8572068.png)










![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8572147.png)

